molecular formula C21H28N6O2 B6583288 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 2549052-97-1

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B6583288
CAS No.: 2549052-97-1
M. Wt: 396.5 g/mol
InChI Key: UUPQIOJUNWKBJY-UHFFFAOYSA-N
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Description

This compound features a central ethanone core bridging two piperazine rings. One piperazine is substituted with a 4-methoxypyrimidin-2-yl group, while the other bears a phenyl group. The methoxypyrimidine moiety may enhance solubility and electronic interactions, while the phenyl group contributes to hydrophobic binding. Such dual-piperazine ethanone scaffolds are prevalent in medicinal chemistry due to their versatility in targeting receptors like serotonin (5-HT), histamine (H3), and kinase pathways .

Properties

IUPAC Name

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-29-19-7-8-22-21(23-19)27-11-9-24(10-12-27)17-20(28)26-15-13-25(14-16-26)18-5-3-2-4-6-18/h2-8H,9-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPQIOJUNWKBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Methoxy vs. Chloro Groups : Methoxy (target compound) may improve solubility over chloro (Compound 5) but reduce electron-withdrawing effects critical for receptor binding .
  • Pyrimidine vs. Quinoline: The 4-methoxypyrimidine (target) likely offers better metabolic stability than 7-chloroquinoline (Compound 5) due to reduced aromatic bulk .
  • Phenyl vs.

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